molecular formula C12H12F3NO B7859122 5-[3-(Trifluoromethyl)-phenoxy]pentanenitrile

5-[3-(Trifluoromethyl)-phenoxy]pentanenitrile

Cat. No. B7859122
M. Wt: 243.22 g/mol
InChI Key: VZHJMDCXXBFQCO-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)-phenoxy]pentanenitrile is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photophysical and Photochemical Properties for Cancer Therapy

    A study by Ahmetali et al. (2019) focused on the synthesis and characterization of zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups. These compounds showed potential as photosensitizers in photocatalytic applications, such as photodynamic therapy (PDT) for cancer treatment (Ahmetali et al., 2019).

  • Synthesis of Functional Groups on Alkylthiophenes

    Dai et al. (2003) described a method using Rieke® zinc reagents for synthesizing derivatives like 5-(3-thienyl)pentanenitrile, which could be further processed into compounds like 5-(3-thienyl)-N-acetylpentanamide. This method has applications in synthesizing 3-alkylthiophenes with functional groups, which were previously challenging to prepare (Dai et al., 2003).

  • Oxidative Radical Alkylarylation of Alkenes

    Li et al. (2015) presented a metal-free oxidative 1,2-alkylarylation of unactivated alkenes with α-C(sp3)-H bonds of acetonitriles, yielding 5-oxo-pentanenitriles. This process represents a new way to access acyclic molecules through metal-free oxidative alkene 1,2-alkylarylation (Li et al., 2015).

  • Electrochemical Studies of Titanium Phthalocyanines

    Bıyıklıoğlu (2014) synthesized titanium phthalocyanines with specific substituents and investigated their electrochemical properties. This research contributes to the understanding of electropolymerization of such complexes during oxidation reactions (Bıyıklıoğlu, 2014).

  • Synthesis and Characterization of Novel Soluble Fluorinated Aromatic Polyamides

    Ge et al. (2004) synthesized fluorinated aromatic polyamides derived from monomers like 5-(4-trifluoromethylphenoxy)isophthaloyl dichloride. These polyamides exhibited good solubility, thermal stability, and excellent electrical and dielectric properties, indicating their potential in various industrial applications (Ge et al., 2004).

  • Herbicidal Activity of Optically Active Derivatives

    Brown (1990) synthesized and evaluated the herbicidal activity of derivatives such as methyl 3-hydroxy-4-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]pentanoates. This study contributes to understanding the role of chemical structure in herbicidal effectiveness (Brown, 1990).

properties

IUPAC Name

5-[3-(trifluoromethyl)phenoxy]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-5-4-6-11(9-10)17-8-3-1-2-7-16/h4-6,9H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHJMDCXXBFQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Trifluoromethyl)-phenoxy]pentanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.